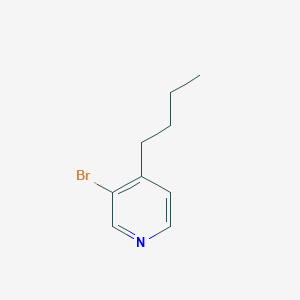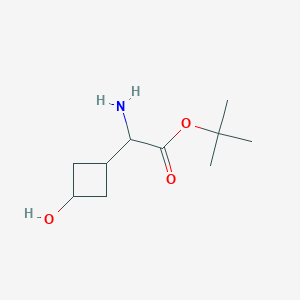
Carbamic acid, (3-cyano-1,4-dihydro-6-methoxy-4-oxo-7-quinolinyl)-, phenylmethyl ester (9CI)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Carbamic acid, (3-cyano-1,4-dihydro-6-methoxy-4-oxo-7-quinolinyl)-, phenylmethyl ester (9CI) is a chemical compound with the molecular formula C19H15N3O4 It is known for its unique structure, which includes a quinoline ring system substituted with cyano, methoxy, and oxo groups, as well as a phenylmethyl ester moiety
准备方法
The synthesis of Carbamic acid, (3-cyano-1,4-dihydro-6-methoxy-4-oxo-7-quinolinyl)-, phenylmethyl ester (9CI) typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Ring: The quinoline ring can be synthesized through a Skraup synthesis or a Friedländer synthesis, involving the condensation of aniline derivatives with carbonyl compounds.
Introduction of Substituents: The cyano, methoxy, and oxo groups are introduced through various substitution reactions, often using reagents such as cyanogen bromide, methanol, and oxidizing agents.
Esterification: The final step involves the esterification of the carbamic acid with phenylmethyl alcohol under acidic conditions to form the phenylmethyl ester.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and advanced purification techniques.
化学反应分析
Carbamic acid, (3-cyano-1,4-dihydro-6-methoxy-4-oxo-7-quinolinyl)-, phenylmethyl ester (9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives with higher oxidation states.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the oxo group to hydroxyl, forming alcohol derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions vary depending on the specific reagents and conditions used.
科学研究应用
Carbamic acid, (3-cyano-1,4-dihydro-6-methoxy-4-oxo-7-quinolinyl)-, phenylmethyl ester (9CI) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
作用机制
The mechanism of action of Carbamic acid, (3-cyano-1,4-dihydro-6-methoxy-4-oxo-7-quinolinyl)-, phenylmethyl ester (9CI) involves its interaction with molecular targets such as enzymes and receptors. The compound’s quinoline ring system allows it to bind to specific active sites, inhibiting or modulating the activity of target proteins. Pathways involved in its mechanism of action may include signal transduction, gene expression, and metabolic processes .
相似化合物的比较
Similar compounds to Carbamic acid, (3-cyano-1,4-dihydro-6-methoxy-4-oxo-7-quinolinyl)-, phenylmethyl ester (9CI) include other quinoline derivatives with different substituents. These compounds may share similar chemical properties but differ in their biological activities and applications. Examples of similar compounds include:
- Quinoline-4-carboxylic acid derivatives
- 6-Methoxyquinoline derivatives
- Cyanoquinoline derivatives
The uniqueness of Carbamic acid, (3-cyano-1,4-dihydro-6-methoxy-4-oxo-7-quinolinyl)-, phenylmethyl ester (9CI) lies in its specific combination of substituents, which confer distinct chemical and biological properties .
属性
分子式 |
C19H15N3O4 |
|---|---|
分子量 |
349.3 g/mol |
IUPAC 名称 |
benzyl N-(3-cyano-6-methoxy-4-oxo-1H-quinolin-7-yl)carbamate |
InChI |
InChI=1S/C19H15N3O4/c1-25-17-7-14-15(21-10-13(9-20)18(14)23)8-16(17)22-19(24)26-11-12-5-3-2-4-6-12/h2-8,10H,11H2,1H3,(H,21,23)(H,22,24) |
InChI 键 |
KOIFLURPAVDTDH-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C2C(=C1)C(=O)C(=CN2)C#N)NC(=O)OCC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[3-(4-Acetylpiperazin-1-yl)cyclobutyl]carbamic acid tert-butyl ester](/img/structure/B13936219.png)


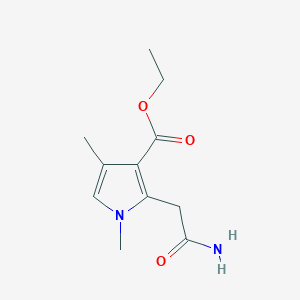
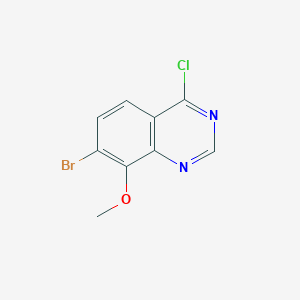
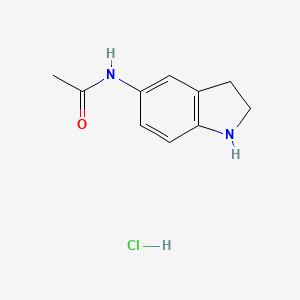
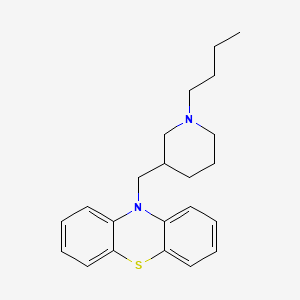

![2-Naphthalenecarboxylic acid, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-5,8-dimethoxy-](/img/structure/B13936260.png)
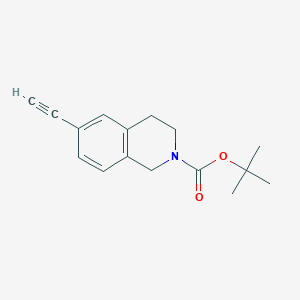
![2-[(1,3-Benzothiazol-2-yl)amino]ethane-1-thiol](/img/structure/B13936269.png)
